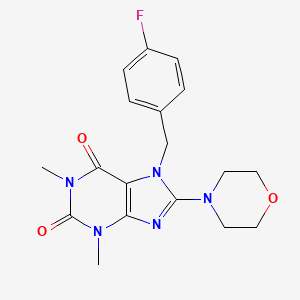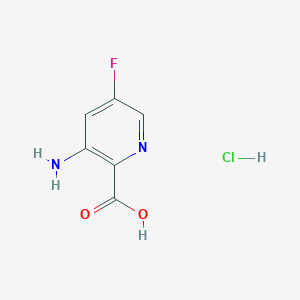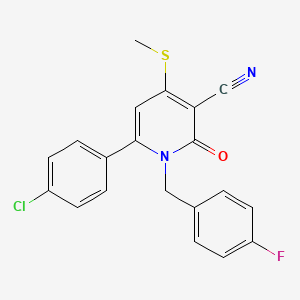
7-(4-fluorobenzyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-fluorobenzyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione, also known as AG-024322, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit potent anti-tumor activity in preclinical studies, making it a promising candidate for cancer treatment. In
Mécanisme D'action
7-(4-fluorobenzyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione exerts its anti-tumor activity by inhibiting the activity of cyclin-dependent kinase 9 (CDK9), a key regulator of transcription. CDK9 is involved in the regulation of RNA polymerase II, which is responsible for the transcription of genes involved in cell proliferation and survival. By inhibiting CDK9, 7-(4-fluorobenzyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione disrupts the transcriptional machinery of cancer cells, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
7-(4-fluorobenzyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione has been found to exhibit potent anti-tumor activity in preclinical studies, making it a promising candidate for cancer treatment. In addition to its anti-tumor activity, 7-(4-fluorobenzyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione has also been found to exhibit anti-inflammatory and neuroprotective effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines and to protect neurons from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 7-(4-fluorobenzyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione is its potent anti-tumor activity, which makes it a promising candidate for cancer treatment. However, this compound has some limitations for lab experiments. 7-(4-fluorobenzyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione is a small molecule inhibitor, which means that it may have limited selectivity and off-target effects. In addition, the synthesis of 7-(4-fluorobenzyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione is complex and requires several steps, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for the study of 7-(4-fluorobenzyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione. One potential direction is the development of more potent and selective CDK9 inhibitors based on the structure of 7-(4-fluorobenzyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione. Another direction is the investigation of the combination of 7-(4-fluorobenzyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione with other anti-cancer agents, such as chemotherapy or immunotherapy. Furthermore, the potential neuroprotective and anti-inflammatory effects of 7-(4-fluorobenzyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione warrant further investigation. Finally, the clinical development of 7-(4-fluorobenzyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione for cancer treatment is an important future direction, which may lead to the development of a novel treatment option for cancer patients.
Conclusion
In conclusion, 7-(4-fluorobenzyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione is a small molecule inhibitor that exhibits potent anti-tumor activity and has potential therapeutic applications in cancer treatment. This compound inhibits the activity of CDK9, leading to cell cycle arrest and apoptosis. 7-(4-fluorobenzyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione also exhibits anti-inflammatory and neuroprotective effects. While this compound has some limitations for lab experiments, there are several future directions for its study, including the development of more potent and selective CDK9 inhibitors and the investigation of its potential neuroprotective and anti-inflammatory effects.
Méthodes De Synthèse
The synthesis of 7-(4-fluorobenzyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione involves several steps, including the reaction of 4-fluorobenzylamine with 1,3-dimethyl-2-nitrobenzene to form 7-(4-fluorobenzyl)-1,3-dimethyl-2-nitro-1H-purine-2,6(3H,7H)-dione. This intermediate is then reduced using palladium on carbon to yield 7-(4-fluorobenzyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione. The purity of the final product can be improved using column chromatography.
Applications De Recherche Scientifique
7-(4-fluorobenzyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione has been extensively studied for its potential therapeutic applications in cancer treatment. Preclinical studies have shown that this compound exhibits potent anti-tumor activity, particularly against breast, colon, and lung cancers. 7-(4-fluorobenzyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Propriétés
IUPAC Name |
7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-morpholin-4-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5O3/c1-21-15-14(16(25)22(2)18(21)26)24(11-12-3-5-13(19)6-4-12)17(20-15)23-7-9-27-10-8-23/h3-6H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJGJROYELMPFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCOCC3)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-ethyl 2-(3-(3,4-dimethoxyphenyl)acrylamido)-6-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2950726.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2950730.png)
![2-Azabicyclo[3.1.1]heptane-1-carbonitrile](/img/structure/B2950732.png)
![N-(4-acetylphenyl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B2950733.png)

![4-(1H-Benzo[d][1,2,3]triazol-1-yl)butanoic acid](/img/structure/B2950735.png)
![Ethyl 2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2950737.png)
![5-[1-(3,4-Difluorobenzoyl)pyrrolidin-2-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2950739.png)
![(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2950741.png)
![2-[3-(4-tert-butylphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2950743.png)
